Fdnp-val-nh2

描述

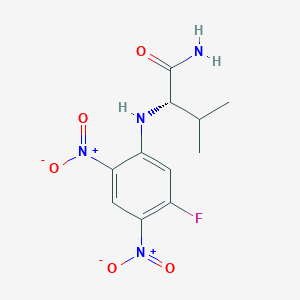

(S)-2-((5-Fluoro-2,4-dinitrophenyl)amino)-3-methylbutanamide, also known as (S)-2-((5-Fluoro-2,4-dinitrophenyl)amino)-3-methylbutanamide, is a useful research compound. Its molecular formula is C11H13FN4O5 and its molecular weight is 300.24 g/mol. The purity is usually 95%.

The exact mass of the compound (S)-2-((5-Fluoro-2,4-dinitrophenyl)amino)-3-methylbutanamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (S)-2-((5-Fluoro-2,4-dinitrophenyl)amino)-3-methylbutanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-((5-Fluoro-2,4-dinitrophenyl)amino)-3-methylbutanamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

氨基酸的对映体拆分

Fdnp-val-nh2 已被用作手性衍生化试剂,用于氨基酸的对映体拆分 . 此过程涉及对映异构体的分离,对映异构体是彼此互为镜像的分子。 使用 this compound 可以间接地拆分这些对映异构体 .

2. 羰基化合物的液相色谱对映体拆分 this compound 的另一个应用是羰基化合物的液相色谱对映体拆分 . 在此过程中,this compound 用作手性衍生化试剂,用于分离羰基化合物的对映异构体 .

非对映异构体的合成

This compound 可用于非对映异构体的合成 . 非对映异构体是立体异构体,它们不是彼此的镜像。 使用 this compound 可以生成这些独特的结构 .

高效液相色谱 (HPLC)

This compound 用于高效液相色谱 (HPLC),这是一种分析化学技术,用于分离、识别和量化混合物中的每种成分 . 它用作 HPLC 中的手性衍生化试剂,用于分离对映异构体

生物活性

(S)-2-((5-Fluoro-2,4-dinitrophenyl)amino)-3-methylbutanamide, often referred to as FDAA (Fluoro-2,4-Dinitrophenylalanine Amide), is a compound of significant interest in biochemical research, particularly in the analysis of amino acids. This article explores its biological activity, mechanisms of action, and applications in various fields.

- Molecular Formula : C11H13FN4O5

- Molecular Weight : 300.24 g/mol

- IUPAC Name : (2S)-2-(5-fluoro-2,4-dinitroanilino)-3-methylbutanamide

- CAS Number : 95713-52-3

- Appearance : Light yellow to yellow crystalline powder

(S)-2-((5-Fluoro-2,4-dinitrophenyl)amino)-3-methylbutanamide primarily acts as a derivatizing agent for chiral amino acids. The compound reacts with amino acids to form diastereomeric derivatives, which can be separated and quantified using High-Performance Liquid Chromatography (HPLC). This property is particularly useful for assessing the enantiomeric purity of synthetic amino acids, as the ratio of diastereomers reflects the original enantiomeric composition.

Applications in Research

-

Amino Acid Analysis :

- FDAA is widely used in chiral amino acid analysis due to its ability to form stable derivatives that enhance detection sensitivity and selectivity.

- Table 1: Comparison of Derivatizing Agents for Amino Acids

Agent Advantages Disadvantages (S)-FDAA High sensitivity; good separation of diastereomers Requires specific conditions for reaction Phenylisothiocyanate (PITC) Quick reaction time; widely used Less sensitive for certain amino acids 9-Fluorenylmethoxycarbonyl (FMOC) Stable derivatives; easy detection More complex derivatization process -

Pharmacological Studies :

- The compound has been investigated for potential applications in drug design and development due to its structural properties.

- Research has shown that FDAA can influence receptor binding profiles, making it a candidate for further pharmacological studies.

Case Studies

-

Chiral Resolution :

A study demonstrated the efficacy of FDAA in resolving D- and L-amino acids through HPLC. The derivatives formed exhibited distinct retention times, allowing for accurate quantification and purity assessment. -

Antitumor Activity :

Preliminary investigations into the cytotoxic effects of FDAA derivatives on cancer cell lines revealed promising results. The derivatives showed significant antiproliferative activity against glioblastoma and breast adenocarcinoma cells at low concentrations, indicating potential therapeutic applications.

Safety and Handling

FDAA is classified under the GHS hazard class as an irritant. Proper safety measures should be taken when handling this compound, including the use of personal protective equipment (PPE) and adherence to safety protocols during laboratory procedures.

属性

IUPAC Name |

(2S)-2-(5-fluoro-2,4-dinitroanilino)-3-methylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN4O5/c1-5(2)10(11(13)17)14-7-3-6(12)8(15(18)19)4-9(7)16(20)21/h3-5,10,14H,1-2H3,(H2,13,17)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTFFRKNPAXXEBL-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80563340 | |

| Record name | N~2~-(5-Fluoro-2,4-dinitrophenyl)-L-valinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80563340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132679-61-9 | |

| Record name | N~2~-(5-Fluoro-2,4-dinitrophenyl)-L-valinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80563340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nalpha -(2,4-Dinitro-5-fluorophenyl)-L-valinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: Why is (S)-2-((5-Fluoro-2,4-dinitrophenyl)amino)-3-methylbutanamide used in amino acid analysis?

A1: (S)-2-((5-Fluoro-2,4-dinitrophenyl)amino)-3-methylbutanamide reacts with chiral amino acids to form diastereomeric derivatives. These derivatives possess distinct physicochemical properties, enabling separation and quantification using High-Performance Liquid Chromatography (HPLC) [, ]. This is particularly useful for determining the enantiomeric purity of synthetic amino acids, as the ratio of the diastereomers directly reflects the ratio of the original enantiomers.

Q2: What are the advantages of using (S)-2-((5-Fluoro-2,4-dinitrophenyl)amino)-3-methylbutanamide compared to other derivatizing agents?

A3: (S)-2-((5-Fluoro-2,4-dinitrophenyl)amino)-3-methylbutanamide offers several advantages, including high sensitivity due to its strong UV absorbance at 340 nm, allowing for the detection of picomolar quantities of amino acids []. Furthermore, this reagent exhibits good resolution for a wide range of amino acids, including challenging cases like N-methylated derivatives []. This eliminates the need for pre-treatment steps to remove interfering compounds, simplifying the analysis and making it faster compared to other methods.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。